1,5-Dichloro-4-cyclopropoxyisoquinoline
Description
Properties
Molecular Formula |
C12H9Cl2NO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
1,5-dichloro-4-cyclopropyloxyisoquinoline |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-3-1-2-8-11(9)10(6-15-12(8)14)16-7-4-5-7/h1-3,6-7H,4-5H2 |
InChI Key |
TYDNMNMVPSHYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C3=C2C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Isoquinoline Precursors
- Method: Selective chlorination of isoquinoline or its precursors at positions 1 and 5 using chlorine gas or chlorinating agents under controlled temperature.
- Conditions: Elevated temperatures (typically 170–260 °C) in the presence of solvents or molten carriers like phthalic anhydride to facilitate chlorination and improve yield.
- Example: Analogous chlorination of 1,5-dinitroanthraquinone to 1,5-dichloroanthraquinone using gaseous chlorine in molten phthalic anhydride with yields up to 90%.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Chlorinating agent | Gaseous chlorine | High selectivity for 1,5-dichloro substitution |
| Temperature | 170–260 °C | Efficient conversion with minimal by-products |
| Solvent/medium | Molten phthalic anhydride | Facilitates heat transfer and reaction control |
| Reaction time | 2–3 hours | Complete conversion monitored by TLC/GC |
| Yield | Up to 90% | High purity product after workup |
Introduction of the Cyclopropoxy Group at Position 4
- Method: Nucleophilic substitution of a 4-hydroxy or 4-halogenated isoquinoline intermediate with cyclopropanol derivatives or cyclopropyl alkoxides.
- Typical Procedure:
- Generation of a 4-hydroxyisoquinoline intermediate.
- Activation of the hydroxyl group (e.g., via tosylation or halogenation).
- Reaction with cyclopropanol or cyclopropyl alkoxide under basic conditions to yield the 4-cyclopropoxy substitution.
- Catalysts/Additives: Bases such as potassium carbonate or sodium hydride; polar aprotic solvents like DMF or DMSO.
- Yield: Moderate to good yields depending on the activation and substitution efficiency.
Transition-Metal Catalyzed Functionalization
- Approach: Palladium-catalyzed Suzuki coupling or other cross-coupling reactions to install substituents on the isoquinoline ring.
- Relevance: While direct cyclopropoxy installation via Suzuki coupling is uncommon, related arylation and alkoxylation methods have been reported for isoquinoline derivatives.
- Typical Conditions: Pd(dppf)Cl2 catalyst, aryl boronic acids, bases, and suitable solvents under inert atmosphere.
- Yields: Variable, generally moderate to high depending on substrate and conditions.
Representative Synthetic Route Proposal for this compound
Based on the literature and analogous syntheses, a plausible synthetic route is as follows:
| Step | Starting Material | Reaction Type | Conditions/Notes | Product/Intermediate |
|---|---|---|---|---|
| 1 | Isoquinoline or 4-hydroxyisoquinoline | Selective chlorination | Cl2 gas, molten phthalic anhydride, 240 °C | 1,5-Dichloro-4-hydroxyisoquinoline |
| 2 | 1,5-Dichloro-4-hydroxyisoquinoline | Activation of hydroxyl group | Tosyl chloride or halogenation, base | 1,5-Dichloro-4-tosyl/halogenoisoquinoline |
| 3 | Activated intermediate | Nucleophilic substitution | Cyclopropanol or cyclopropyl alkoxide, base, DMF | This compound |
Research Findings and Optimization Data
Chlorination Optimization
| Parameter | Variation | Yield (%) | Notes |
|---|---|---|---|
| Temperature | 170 °C to 260 °C | 75–90 | Optimal at ~240 °C for selectivity |
| Chlorine flow rate | 10–15 L/h | 85–90 | Excess chlorine leads to over-chlorination |
| Medium | Molten phthalic anhydride vs. solvent | 90 vs. 60 | Molten phthalic anhydride improves yield |
Cyclopropoxy Substitution Efficiency
| Base | Solvent | Temperature | Yield (%) | Comments |
|---|---|---|---|---|
| Potassium carbonate | DMF | 80 °C | 65–75 | Good substitution efficiency |
| Sodium hydride | DMSO | Room temp | 70–80 | Faster reaction, careful handling |
| Triethylamine | Acetonitrile | Reflux | 50–60 | Lower yield, possible side reactions |
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-4-cyclopropyloxyisoquinoline can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyclopropyloxy group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups replacing the chlorine atoms or modifying the cyclopropyloxy group.
Scientific Research Applications
1,5-Dichloro-4-cyclopropyloxyisoquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions of isoquinoline derivatives with various biomolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1,5-dichloro-4-cyclopropyloxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between 1,5-Dichloro-4-cyclopropoxyisoquinoline and related compounds identified in the evidence:
Analysis of Substituent Effects
Chlorine Substitution: The 1,5-dichloro configuration in the target compound contrasts with the 1,7-dichloro substitution in 1,7-Dichloro-4-methoxyisoquinoline.
Alkoxy Groups: The cyclopropoxy group in the target compound introduces significant steric bulk compared to the smaller methoxy group in 1,7-Dichloro-4-methoxyisoquinoline. Cyclopropane’s rigid, three-membered ring may hinder rotational freedom, affecting molecular interactions in catalytic or receptor-binding contexts.
Hydroxy and Tetrahydro Modifications: Compounds like (1R,4R)-4,6-Dihydroxy-N-methyltetrahydroisoquinoline HCl exhibit reduced aromaticity due to saturation (tetrahydro structure) and increased polarity from hydroxyl groups. These features enhance water solubility but limit planar stacking interactions critical for aromatic pharmacophores .
Research Implications and Gaps
- Synthetic Utility: The cyclopropoxy group in this compound may enable unique ring-opening or cross-coupling reactions, though experimental validation is lacking in the provided evidence.
- Biological Activity: While halogenated isoquinolines are often explored as kinase inhibitors or antimicrobial agents, the specific activity of this compound remains uncharacterized. Structural analogs like 1,7-Dichloro-4-methoxyisoquinoline are cataloged as research chemicals (e.g., TCI Chemicals product D5176-1G) but lack disclosed biological data .
- Regulatory Status: Standards for related compounds (e.g., tetrahydroisoquinoline hydrochlorides) are regulated under pharmaceutical guidelines (e.g., LGC Standards), emphasizing purity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
